3-Fluoroquinolin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPEMQPPRIIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311824 | |
| Record name | 7-Quinolinamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807542-82-0 | |
| Record name | 7-Quinolinamine, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Studies of 3 Fluoroquinolin 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy of aromatic amines, the chemical shifts of protons attached to the aromatic ring are typically observed in the downfield region due to the deshielding effect of the ring current. The protons on carbons directly bonded to the amine group generally appear between approximately 2.3 and 3.0 ppm. libretexts.org The amine protons themselves are often seen as a broad signal, and their position can be influenced by solvent and concentration. libretexts.org
For a related compound, 3-fluoroaniline, the proton NMR spectrum shows signals for the aromatic protons at approximately 7.04, 6.41, 6.37, and 6.31 ppm, with the amine protons appearing around 3.72 ppm. chemicalbook.com
Table 1: ¹H NMR Chemical Shift Data for Related Compounds
| Compound | Proton | Chemical Shift (ppm) |
|---|---|---|
| 3-Fluoroaniline | Aromatic H | 7.04 - 6.31 |
| Amine H | 3.72 | |
| Aromatic Amines (General) | Protons on C adjacent to N | ~2.3 - 3.0 |
| Amine H | ~0.5 - 5.0 |
Data sourced from ChemicalBook and Chemistry LibreTexts. libretexts.orgchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 3-fluoroaniline, a structurally similar compound, the carbon signals are influenced by the attached fluorine and amine groups. chemicalbook.com The carbon atom bonded to the fluorine atom exhibits a large C-F coupling constant.
Table 2: ¹³C NMR Chemical Shift Data for a Related Aniline (B41778)
| Compound | Carbon Environment |
|---|---|
| 3-Fluoroaniline | Aromatic Carbons |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Moieties
¹⁹F NMR is a powerful tool for studying fluorine-containing compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For aromatic fluorine compounds, the chemical shifts typically fall within a specific range. ucsb.edu For instance, the ¹⁹F NMR spectrum of 6-fluoroquinolin-2-amine, an isomer, would be expected to show a singlet near -110 ppm.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In amines, characteristic N-H stretching vibrations are observed. Primary aliphatic amines typically show two peaks between 3400 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. libretexts.org Aromatic amines also display these bands, often at slightly higher frequencies. libretexts.org The N-H bending vibrations and C-N stretching vibrations are also key diagnostic peaks. mdpi.comspectroscopyonline.com
Table 3: Characteristic FTIR Absorption Frequencies for Amines
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Primary Aromatic) | ~3400 - 3500 |
| C-N Stretch (Aromatic) | ~1444 |
Data sourced from Chemistry LibreTexts and MDPI. libretexts.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While simple alkyl amines absorb around 200 nm, the conjugation in arylamines shifts the absorption to longer wavelengths. libretexts.org For example, aniline has an absorption maximum (λmax) at 280 nm, a shift from benzene's 256 nm. libretexts.org The introduction of a fluorine atom and the extended quinoline (B57606) ring system in 3-Fluoroquinolin-7-amine would be expected to further influence its UV-Vis absorption spectrum.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For organic molecules containing an odd number of nitrogen atoms, such as this compound, the molecular ion peak will have an odd mass-to-charge ratio. arizona.edu A common fragmentation pattern for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the carbon-nitrogen bond (α-cleavage). libretexts.org The molecular weight of this compound is approximately 162.17 g/mol .
Computational and Theoretical Investigations of 3 Fluoroquinolin 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 3-Fluoroquinolin-7-amine, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By applying functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the ground-state geometry of this compound can be optimized to its lowest energy conformation. researchgate.net
From these calculations, key electronic properties can be determined. The distribution of electron density and the molecular electrostatic potential (MEP) surface can identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. In this compound, the amino group at position 7 is an electron-donating group, increasing the electron density on the quinoline (B57606) ring system, while the fluorine atom at position 3 is electron-withdrawing.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For quinoline derivatives, these calculations help in understanding their potential as, for example, anticancer or antimicrobial agents. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Note: These values are illustrative and based on typical findings for similar fluoroquinoline derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. chemrxiv.org
The results of TD-DFT calculations can predict the molecule's electronic absorption spectrum, showing the wavelengths at which it absorbs light most strongly (λmax). These theoretical spectra can be compared with experimental data to validate the computational model. For fluorescent molecules, TD-DFT can also provide insights into the emission properties and the nature of the excited states, such as identifying intramolecular charge transfer (ICT) characteristics, which are common in molecules with both electron-donating and electron-withdrawing groups. nih.gov
Table 2: Hypothetical TD-DFT-Calculated Excitation Properties of this compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.9 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 4.5 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.9 | 0.05 | HOMO → LUMO+1 |
Note: This table presents hypothetical data illustrating the type of information obtained from TD-DFT calculations. The oscillator strength indicates the probability of the transition occurring.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Prediction of Ligand-Protein Binding Modes and Affinities
Given that various aminoquinoline derivatives exhibit activity as kinase inhibitors or antimalarial agents, hypothetical docking studies for this compound could be performed against relevant protein targets like Epidermal Growth Factor Receptor (EGFR) kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Plasmodium falciparum dihydrofolate reductase (PfDHFR). researchgate.net
The simulation explores numerous possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a scoring function. The output provides a predicted binding mode and an estimated binding affinity (often expressed in kcal/mol), which suggests the strength of the interaction. nih.govacs.org Lower binding energies typically indicate a more favorable interaction.
Analysis of Binding Site Interactions and Energetics
Post-docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor.
π-π stacking: The aromatic quinoline ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
Hydrophobic interactions: The quinoline core can form favorable interactions with nonpolar residues.
Halogen bonds: The fluorine atom may participate in halogen bonding with electron-rich atoms in the binding site.
By analyzing these interactions, researchers can understand the structural basis for the compound's activity and propose modifications to enhance binding affinity and selectivity.
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Details |
| Binding Affinity | -8.5 kcal/mol | Indicates strong predicted binding |
| Key Interacting Residues | Met793, Lys745, Asp855 | Amino acids in the kinase hinge region |
| Types of Interactions | Hydrogen bond | Quinoline N with backbone NH of Met793 |
| Hydrogen bond | 7-amino group with side chain of Asp855 | |
| π-π stacking | Quinoline ring with Phe856 |
Note: This table is a hypothetical representation of docking results against a protein kinase active site, based on studies of similar inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
To develop a QSAR model for a series of aminoquinolines including this compound, a dataset of compounds with measured biological activity (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular weight, volume, surface area.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. researchgate.net For this compound, descriptors related to the fluorine substitution (e.g., electronegativity, field effects) and the amino group (e.g., hydrogen bonding potential) would be particularly relevant. The resulting QSAR model's predictive power is then validated using internal and external test sets of compounds. researchgate.net A statistically significant model can provide valuable insights into which molecular features are critical for the desired biological effect. chemscene.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique provides a dynamic view of a molecule's conformational landscape and stability, which are critical factors in its biological activity. For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution or near a protein binding site.
The conformational analysis of quinoline derivatives is crucial for understanding their interactions with biological targets. rasayanjournal.co.in The presence of the fluorine atom and the amine group on the quinoline scaffold of this compound introduces specific electronic and steric properties that influence its preferred three-dimensional structures. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is analogous to the conformational analysis of other small molecules where different spatial arrangements of atoms, such as anti, syn, and gauche conformers, have distinct energy levels. youtube.com
The stability of a molecule's conformation is a key determinant of its binding affinity to a receptor. MD simulations can assess this stability by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov A stable complex will exhibit smaller RMSD fluctuations, indicating that the ligand maintains a consistent binding pose. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds formed between the amine group of this compound and a target protein, can be monitored throughout the simulation to understand the key determinants of binding. nih.gov
Recent studies have demonstrated the utility of MD simulations in guiding the engineering of enzymes to selectively act on cyclic amines. ox.ac.uk By predicting how molecules dock into an enzyme's active site, researchers can introduce mutations that favor productive binding poses, thereby increasing reaction selectivity and efficiency. ox.ac.uk This approach could be hypothetically applied to enzymes that might metabolize or interact with this compound, providing insights for designing more stable and effective drug candidates.
A hypothetical MD simulation study on this compound could involve the following steps and yield the data presented in the table below:
| Simulation Parameter | Value/Description | Purpose |
| System Setup | This compound in a water box with counter-ions | To mimic physiological conditions. |
| Force Field | CHARMM or AMBER | To define the potential energy of the system. nih.gov |
| Simulation Time | 100 nanoseconds (ns) | To allow for sufficient sampling of conformational space. nih.gov |
| Temperature | 300 K | To simulate body temperature. |
| Pressure | 1 atm | To simulate atmospheric pressure. |
| Analysis Metrics | RMSD, Radius of Gyration, Hydrogen Bond Analysis | To assess conformational stability and intermolecular interactions. |
The results of such a simulation would provide a detailed understanding of the flexibility of the quinoline ring system and the rotational freedom of the amine group. This information is invaluable for understanding how this compound might adapt its conformation to fit into a specific protein binding pocket.
In Silico Lead Optimization and Virtual Screening Methodologies
In silico lead optimization and virtual screening are integral components of modern drug discovery, enabling the rapid and cost-effective identification and refinement of potential drug candidates. nih.govwuxibiology.com These computational strategies are particularly relevant for leveraging the chemical scaffold of this compound to develop new therapeutic agents.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process can be broadly categorized into two approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active compounds to identify new ones with similar properties. For this compound, a pharmacophore model could be developed based on its key chemical features: the hydrogen bond donor (amine group), hydrogen bond acceptors (the nitrogen in the quinoline ring), and the aromatic system. This model would then be used to search virtual databases for other molecules that share these features in a similar spatial arrangement.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. scielo.br This approach uses molecular docking to predict how well different compounds fit into the binding site of the target protein. mdpi.com The docking process evaluates the geometric and energetic complementarity between the ligand and the protein, providing a score that can be used to rank the compounds. mdpi.com For this compound, SBVS could be used to screen for derivatives with improved binding affinity to a target of interest.
Lead Optimization: Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves modifying the chemical structure of the lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net In silico methods play a crucial role in this phase by predicting the effects of chemical modifications. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structures with biological activity, guiding the design of more potent analogs of this compound. wjpsonline.com
The table below outlines a hypothetical workflow for the in silico lead optimization of this compound derivatives.
| Step | Method | Description | Desired Outcome |
| 1. Hit Identification | Virtual Screening (Ligand-based or Structure-based) | Screening of compound libraries against a specific biological target. | Identification of initial compounds with predicted binding affinity. |
| 2. Scaffold Hopping | Bioisosteric Replacement | Replacing the quinoline core with other heterocyclic systems while maintaining key pharmacophoric features. | Discovery of novel chemical scaffolds with similar or improved activity. |
| 3. Substituent Modification | Free Energy Perturbation (FEP) or similar methods | Computationally predicting the change in binding affinity upon adding, removing, or modifying substituents on the this compound scaffold. | Design of derivatives with enhanced potency and selectivity. |
| 4. ADME/Tox Prediction | In silico ADME/Tox models | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed derivatives. | Selection of candidates with favorable drug-like properties. |
Through these computational and theoretical investigations, a deeper understanding of the molecular attributes of this compound can be achieved. This knowledge is instrumental in guiding the rational design of new and improved molecules for potential therapeutic applications, ultimately accelerating the drug discovery and development process. wjpsonline.com
Mechanistic Insights into Biological Activities of Fluoroquinoline Derivatives
Interaction with Nucleic Acids
The interaction with nucleic acids is a hallmark of the fluoroquinolone class of compounds and represents a primary mechanism for their biological effects.
DNA Binding Modes (e.g., Intercalation, Groove Binding)
Fluoroquinolones are known to interact with bacterial DNA, not in isolation, but as part of a ternary complex with type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. ontosight.aiaujmsr.com The binding is thought to involve the stabilization of a transient state where the DNA strands are cleaved by the enzyme. extrica.com Some studies suggest that fluoroquinolones may partially intercalate into the DNA at the site of cleavage. extrica.com This interaction is crucial for their antibacterial activity, as it traps the enzyme on the DNA, leading to a blockage of replication and transcription processes. slideshare.net
RNA Interaction Profiles
Direct and specific interactions with RNA are less characterized for the general class of fluoroquinolones compared to their well-established effects on DNA. However, the inhibition of transcription as a downstream effect of DNA gyrase and topoisomerase IV inhibition implies an indirect impact on RNA synthesis. researchgate.net The blockage of the replication fork and the stalling of RNA polymerase would naturally lead to a decrease in messenger RNA (mRNA) production. There is emerging research on some quinoline (B57606) derivatives showing potential to interact with RNA, but this is not a widely established mechanism for the majority of fluoroquinolones. wisdomlib.org
Mechanisms Related to DNA Replication and Repair Processes
The primary mechanism of fluoroquinolones is the direct inhibition of DNA replication. aujmsr.com By stabilizing the DNA-enzyme complex, they prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. extrica.com This blockage of the replication fork is a potent bactericidal mechanism. slideshare.net The resulting DNA damage can trigger the bacterial SOS response, a DNA repair system. However, if the damage is too extensive, it overwhelms the repair capacity of the cell, leading to programmed cell death or apoptosis.
Antiproliferative and Cytotoxicity Mechanisms
Several fluoroquinolone derivatives have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.com The proposed mechanisms often mirror their antibacterial actions, involving the inhibition of human topoisomerase II, which is functionally similar to bacterial DNA gyrase and topoisomerase IV. mdpi.com This inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. For some 7-aminoquinoline (B1265446) derivatives, antiproliferative properties have been noted, though the precise mechanisms can vary and may also involve the inhibition of other cellular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1). smolecule.com
Antimicrobial and Antifungal Action Pathways
The antimicrobial action of fluoroquinolones is primarily bactericidal and stems from the inhibition of DNA gyrase and topoisomerase IV. aujmsr.com Inhibition of DNA gyrase is generally more critical for activity against Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria. aujmsr.com Resistance to fluoroquinolones often arises from mutations in the genes encoding these enzymes. aujmsr.com
The antifungal activity of fluoroquinolones is less potent and not as broadly applicable as their antibacterial effects. Some studies have shown that certain fluoroquinolones can inhibit the growth of some fungal species. The proposed mechanism is the inhibition of fungal topoisomerase II, an enzyme analogous to its bacterial and human counterparts. However, this is not a primary clinical application for this class of drugs. Research on other quinoline derivatives has also explored their potential as antileishmanial and antifungal agents. researchgate.netbenthamdirect.com
Structure Activity Relationship Sar Studies of 3 Fluoroquinolin 7 Amine and Analogues
Influence of Fluorine Substitution Position and Nature on Biological Activity
The introduction of a fluorine atom to the quinoline (B57606) scaffold can significantly impact a molecule's physicochemical properties and, consequently, its biological activity. researchgate.net The position of this substitution is critical in determining the nature and extent of these effects.
For instance, in the realm of antibacterial agents, the presence of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy for enhancing potency. orientjchem.orgresearchgate.netmdpi.com This is exemplified in the development of fluoroquinolone antibiotics, where the C-6 fluorine is crucial for their broad-spectrum activity. researchgate.netmdpi.com The high electronegativity and small size of the fluorine atom can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, all of which contribute to its enhanced antibacterial efficacy. researchgate.net
Conversely, the impact of fluorine substitution can be detrimental depending on its location. Studies on dopamine (B1211576) D2 receptor antagonists have shown that while a fluorine atom at the 5-position did not significantly interact with the binding pocket, moving it to the 7-position led to a decrease in potency. nih.gov This was attributed to electrostatic changes in the amide fragment of the molecule. nih.gov Similarly, substituting fluorine in the quinoline ring, which is involved in π-π interactions, has been observed to decrease biological activity in certain contexts. nih.gov
The nature of the fluorine substitution also plays a role. In some cases, the introduction of a trifluoromethyl (CF3) group, which is more lipophilic and electron-withdrawing than a single fluorine atom, has been shown to enhance the antimalarial activity of certain quinoline derivatives. researchgate.net
The following table summarizes the observed influence of fluorine substitution position on the biological activity of various quinoline analogues.
| Compound Class | Fluorine Position | Effect on Biological Activity | Reference |
| Antibacterial Quinolines | 6 | Enhanced Potency | orientjchem.orgresearchgate.netmdpi.com |
| Dopamine D2 Antagonists | 7 | Decreased Potency | nih.gov |
| Antimalarial Quinolines | 3 (of aryloxy ring) | Enhanced Potency (with CF3) | researchgate.net |
Impact of Amine Position and Substitution Patterns on Activity Profiles
The position and substitution pattern of the amine group on the quinoline ring are pivotal in defining the biological activity profile of the resulting compound. The basicity of the amine, its steric bulk, and its potential for hydrogen bonding all contribute to its interaction with biological targets.
In the context of antiplasmodial agents, a basic amino side chain is considered essential for activity. acs.org Specifically, 4-aminoquinolines exhibit a strong affinity for hematin, a byproduct of hemoglobin digestion by the malaria parasite. acs.org The presence of a 7-chloro group in conjunction with the 4-aminoquinoline (B48711) core is crucial for inhibiting the detoxification of hematin, a key mechanism of action for drugs like chloroquine. acs.org
The substitution pattern on the amine itself can also dramatically alter activity. For example, in a series of fluoroquinolone derivatives, a 7-piperidinyl derivative and a 7-(3,5-dimethylpiperazinyl) derivative showed greater antimycobacterial activity than their 7-morpholinyl, 7-(4-methylpiperazinyl), and 7-piperazinyl counterparts. nih.gov This highlights the importance of the specific heterocyclic amine at the C-7 position.
Furthermore, the introduction of secondary amines at the C-4 position of the quinolone core has been explored. sci-hub.se While some of these modifications led to compounds with dual anticancer and antibacterial activities, the nature of the substituent on the arylamino group was critical. sci-hub.se
The table below illustrates the impact of amine position and substitution on the activity of quinoline derivatives.
| Compound Class | Amine Position | Substitution Pattern | Effect on Biological Activity | Reference |
| Antiplasmodial Agents | 4 | Basic amino side chain | Essential for activity | acs.org |
| Antimycobacterial Fluoroquinolones | 7 | Piperidinyl, 3,5-dimethylpiperazinyl | Enhanced potency | nih.gov |
| Anticancer/Antibacterial Quinolines | 4 | Secondary arylamino group | Potential for dual activity | sci-hub.se |
Strategic Modulations for Enhanced Potency and Selectivity
The rational design of quinoline-based therapeutic agents often involves strategic modifications to enhance potency and selectivity for a specific biological target. nih.gov This can be achieved by introducing various functional groups at different positions on the quinoline ring. orientjchem.org
One common strategy is the hybridization of the quinoline scaffold with other pharmacophores. For instance, creating hybrid molecules of quinoline and other heterocycles has shown promise in developing more potent anticancer agents. orientjchem.org Similarly, linking a metal-chelating 8-hydroxyquinoline (B1678124) moiety to a fluoroquinolone at the C-7 position was found to enhance anti-tuberculosis activity. nih.gov
Modifications at the C-3 position of the quinoline ring have also been shown to be critical for activity in some cases. For α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an absolute requirement for activity. researchgate.net
The introduction of substituents at the C-8 position can also be a viable strategy. In the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, adding substituents at the 7- or 8-position was explored to improve drug-like properties. acs.org While this approach led to highly potent and selective compounds, challenges in optimizing solubility and metabolic stability remained. acs.org
The following table provides examples of strategic modulations and their impact on potency and selectivity.
| Target | Modification Strategy | Position | Effect | Reference |
| Cancer Cells | Hybridization with other heterocycles | Various | Enhanced anticancer activity | orientjchem.org |
| Mycobacterium tuberculosis | Linkage to 8-hydroxyquinoline | 7 | Enhanced anti-TB activity | nih.gov |
| α2C-Adrenoceptor | Introduction of a substituent | 3 | Essential for activity | researchgate.net |
| mIDH1 | Addition of hydrophilic groups | 7 or 8 | Increased potency and selectivity | acs.org |
Correlation of Electronic and Steric Factors with Biological Responses
The biological activity of quinoline derivatives is intricately linked to the electronic and steric properties of their substituents. ecorfan.org These factors govern how a molecule interacts with its biological target, influencing binding affinity, target specificity, and pharmacokinetic properties.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electron density of the quinoline ring system, affecting its reactivity and interaction with target proteins. nih.gov For example, in a series of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy (B1213986) group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org Similarly, in the synthesis of pyrimidine-fused quinolines, electron-donating substituents on the benzaldehyde (B42025) reactant generally resulted in better yields than electron-withdrawing groups. nih.gov
Steric Factors: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of its target. sci-hub.se In the development of fluoroquinolone antibacterial agents, the introduction of small substituents like an amine or methyl group at the C-5 position was found to increase activity, particularly against Gram-positive bacteria. mdpi.com However, larger substituents at this position led to a drastic drop in antimicrobial activity. mdpi.com Similarly, for α2C-adrenoceptor antagonists, substitutions at the 3-position of the piperazine (B1678402) ring, a common substituent on the quinoline core, had a significant and stereospecific beneficial effect on affinity and potency, highlighting the importance of steric considerations. researchgate.net
The table below summarizes the correlation of electronic and steric factors with biological responses in quinoline derivatives.
| Factor | Observation | Compound Class | Effect | Reference |
| Electronic | Electron-donating group (OCH3) at C-2 | Antimalarial quinoline-imidazole hybrids | Enhanced activity | rsc.org |
| Electronic | Electron-withdrawing group (Cl) at C-2 | Antimalarial quinoline-imidazole hybrids | Loss of activity | rsc.org |
| Steric | Small substituents (amine, methyl) at C-5 | Fluoroquinolone antibacterials | Increased activity | mdpi.com |
| Steric | Large substituents at C-5 | Fluoroquinolone antibacterials | Decreased activity | mdpi.com |
| Steric | Stereospecific substitution on piperazine ring | α2C-Adrenoceptor antagonists | Beneficial effect on affinity and potency | researchgate.net |
Applications and Future Research Directions of 3 Fluoroquinolin 7 Amine
Role as a Key Intermediate in Chemical Synthesis
3-Fluoroquinolin-7-amine is a valuable building block in the synthesis of more complex organic molecules. Its unique structure, featuring a quinoline (B57606) core with fluorine and amino group substituents, makes it a versatile intermediate in the development of new compounds with potential applications in various fields.
Application in Pharmaceutical Synthesis
The quinoline scaffold is a prominent feature in many pharmaceutical agents. This compound serves as a crucial intermediate in the synthesis of novel drug candidates. cymitquimica.comlookchem.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while the amino group provides a reactive site for further chemical modifications. vulcanchem.com These modifications are essential for optimizing the bioavailability and selectivity of new active pharmaceutical ingredients. cymitquimica.com
Derivatives of this compound are being investigated for a range of therapeutic applications, including the development of treatments for cancer, infectious diseases, and neurodegenerative conditions. cymitquimica.com Specifically, its role as a precursor in the synthesis of fluoroquinolone antibacterials is of significant interest. aksci.com The reaction of the 7-amino group with other molecules allows for the creation of a diverse library of compounds with potential antibacterial activity. aksci.com
Utility in Agrochemical Development
The quinoline structure is also found in various agrochemicals. 6-Fluoroquinolin-2-amine, a related compound, is used as a building block in the development of pesticides and herbicides. lookchem.com This suggests a potential parallel application for this compound in the synthesis of new agrochemical agents. The introduction of fluorine into agrochemical molecules can lead to enhanced efficacy and stability. researchgate.net Research in this area is exploring the synthesis of novel quinoline derivatives for crop protection. researchgate.net
Emerging Therapeutic Research Areas
The inherent biological activities of the quinoline ring system, combined with the specific substitutions of this compound, have prompted research into its potential therapeutic applications.
Development of Novel Antimicrobial and Antibacterial Agents
Quinolone derivatives have long been an important class of antibacterial agents. nih.gov Research has shown that modifications at the C-7 position of the quinolone ring significantly impact the spectrum and potency of antibacterial activity. nih.gov this compound serves as a key intermediate for creating these C-7 substituted derivatives. aksci.com
Studies on various fluoroquinolone derivatives have demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. The development of new derivatives from this compound aims to create more potent and broad-spectrum antibacterial agents. mdpi.com
| Derivative Class | Bacterial Strains Tested | Key Findings |
| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | Gram-positive and Gram-negative strains | Good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov |
| 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolones | Gram-positive and Gram-negative strains | Potent activity against Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (including MRSE), and Streptococcus pneumoniae. nih.gov |
| 7-(3-aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)quinolones | Streptococcus pneumoniae, Clostridium tetani, Bacillus subtilis, Salmonella typhi, Vibrio cholerae, Escherichia coli | Several compounds showed potency similar to existing antibiotics against Gram-positive organisms. researchgate.net |
Research in Antifungal Compound Discovery
The quinoline scaffold has also been identified as a promising framework for the development of antifungal agents. mdpi.com Research into fluorinated quinoline analogs has shown that some derivatives exhibit significant antifungal activity against various phytopathogenic fungi. mdpi.com For instance, certain synthesized quinoline compounds displayed good activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com While direct studies on the antifungal properties of this compound are not extensively documented, its role as a precursor for other quinoline derivatives suggests its potential in this area. researchgate.net Further research may focus on synthesizing and evaluating this compound derivatives for their efficacy against fungal pathogens.
Advancements in Antiproliferative and Anticancer Agents
The 4-aminoquinoline (B48711) skeleton is a recognized nucleus for the development of antitumor drugs. nih.gov Several quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, 2-substituted-4-amino-6-halogenquinolines have shown potent activity against human lung, colon, liver, and stomach cancer cell lines. nih.gov
The structural features of this compound make it a candidate for the synthesis of novel anticancer compounds. The amino group at position 7 could potentially facilitate interactions with biological targets like DNA or kinase enzymes. vulcanchem.com Research on related bromo-fluoroquinoline analogs has indicated moderate activity against breast cancer cell lines. vulcanchem.com Furthermore, studies on pentacyclic benzimidazole (B57391) derivatives, which can be synthesized from quinoline precursors, have shown that the position of substituents on the quinoline moiety strongly influences their antiproliferative activity. mdpi.com
| Cancer Cell Line | Type of Cancer |
| H-460 | Non-small-cell lung cancer |
| HT-29 | Human colorectal cancer |
| HepG2 | Human liver cancer |
| SGC-7901 | Stomach cancer |
| MCF-7 | Human breast cancer |
Contributions to Antitubercular Agent Development
While direct studies on this compound as an antitubercular agent are not extensively documented in publicly available research, its structural motifs—the quinoline core, the 3-fluoro substituent, and the 7-amino group—are hallmarks of potent activity against Mycobacterium tuberculosis (Mtb). The broader class of fluoroquinolones, which share the quinoline core, are established second-line drugs for treating multidrug-resistant tuberculosis (MDR-TB). researchgate.net Their mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.govnih.gov
Research into quinoline derivatives has consistently highlighted the significance of the C-7 substituent in modulating antitubercular potency. The 7-amino group, as present in this compound, is a key pharmacophoric feature. Studies on related 7-aminoquinoline (B1265446) derivatives have demonstrated that this group is crucial for activity. For instance, research on 7-chloro-4-aminoquinolines has shown that modifications at the amino group can significantly impact their anti-MTB efficacy. nih.govsemanticscholar.orgresearchgate.netnih.gov
Furthermore, the introduction of a fluorine atom at the C-3 position is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of antitubercular agents, fluorinated chalcones and their derivatives have shown promising activity, with some compounds exhibiting potency comparable to standard drugs like ciprofloxacin (B1669076) and streptomycin. plos.org
The potential of this compound as a scaffold for new antitubercular agents is underscored by the activity of its structural analogs. For example, various 7-substituted fluoroquinolone derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. One study on 7-[4-(5-amino- nih.govingentaconnect.combenthamscience.comthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives reported moderate antitubercular activity. nih.gov Another series of quinoline-based compounds bearing an isoxazole (B147169) side chain at the 7-position exhibited submicromolar activity against replicating Mtb. acs.org These findings suggest that this compound could serve as a valuable starting material or key intermediate for developing novel and potent antitubercular drugs.
To illustrate the structure-activity relationships within this class of compounds, the following table presents the antitubercular activities of various quinoline derivatives, highlighting the importance of the C-7 substitution.
| Compound | Structure | Target/Strain | MIC (μM) |
| Amine-azachalcone 12 | M. tuberculosis H37Rv | 9.54 | |
| Amine-azachalcone 15 | M. tuberculosis H37Rv | 6.62 | |
| Amine-azachalcone 17 | M. tuberculosis H37Rv | 4.85 | |
| Quinoline-isoxazole 7g | Replicating M. tuberculosis | 0.77 | |
| Quinoline-isoxazole 13 | Replicating M. tuberculosis | 0.95 |
Data sourced from multiple studies to showcase the potency of related compounds. acs.orgscielo.br
Advancements in Analytical Methodologies for Fluoroquinolines (e.g., Chiral Separation)
The development and validation of robust analytical methods are critical for the quality control, pharmacokinetic studies, and enantiomeric purity assessment of fluoroquinolone-based drug candidates. Given that many fluoroquinolones are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles, chiral separation techniques are of paramount importance. ingentaconnect.comoup.com
Several advanced analytical techniques have been successfully applied to the chiral separation of fluoroquinolones, which would be directly applicable to derivatives of this compound if a chiral center were introduced into its structure.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of fluoroquinolones. For chiral separations, two primary approaches are used:
Chiral Stationary Phases (CSPs): This is one of the most convenient and accurate methods for determining enantiomeric purity. oup.com Polysaccharide-based CSPs have been effectively used for the baseline separation of fluoroquinolone enantiomers like flumequine (B1672881) and ofloxacin. oup.com
Chiral Derivatizing Agents: This method involves reacting the racemic compound with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. For instance, the new quinolone temafloxacin (B1682013) was successfully separated by coupling it with S-(-)-N-1-(2-naphthyl sulfonyl)-2-pyrrolidine carbonylchloride. nih.gov
Capillary Electrophoresis (CE): CE offers a high-efficiency alternative for the enantiomeric separation of fluoroquinolones. The technique relies on the differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.
Cyclodextrins as Chiral Selectors: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully employed as a chiral selector for the separation of lomefloxacin, gatifloxacin, pazufloxacin, and ofloxacin. nih.gov The separation is optimized by adjusting parameters such as cyclodextrin (B1172386) concentration, pH, and applied voltage. nih.gov
The table below summarizes some of the analytical methods used for the chiral separation of fluoroquinolones.
| Analytical Technique | Chiral Selector/Stationary Phase | Compounds Separated |
| HPLC | Chiral Stationary Phase (Polysaccharide-based) | Flumequine, Ofloxacin, Lomefloxacin |
| HPLC | Chiral Derivatizing Agent (L-NSPC) | Temafloxacin |
| Capillary Electrophoresis | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Lomefloxacin, Gatifloxacin, Pazufloxacin, Ofloxacin |
This table illustrates common methodologies applicable to the broader class of fluoroquinolones. nih.govoup.comnih.gov
Prospects for Rational Design of Next-Generation Fluoroquinoline Compounds
The rational design of new antitubercular agents based on the this compound scaffold holds significant promise for overcoming the challenges of drug resistance. Structure-activity relationship (SAR) studies and computational approaches are pivotal in guiding the design of more potent and selective molecules.
Structure-Activity Relationship (SAR) Insights: SAR studies on fluoroquinolones and other quinoline derivatives have provided a roadmap for designing new compounds. nih.gov Key insights include:
The C-7 Position: As previously discussed, modifications at this position are critical for antitubercular activity. The 7-amino group of this compound is an ideal handle for introducing various substituents to enhance potency and target engagement.
The C-8 Position: Substituents at the C-8 position can also influence activity. For example, a C-8-methoxyl group has been shown to improve the activity of fluoroquinolones against gyrase-resistant strains of M. tuberculosis. researchgate.net
Molecular Hybridization: Combining the fluoroquinolone scaffold with other pharmacophores known for antitubercular activity is a promising strategy. scielo.br This can lead to dual-action compounds that may be less prone to resistance.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling: QSAR and other computational methods are invaluable for the rational design of new drug candidates. benthamscience.com
Hologram QSAR (HQSAR): This method has been used to model the antitubercular activity of 7-chloro-4-aminoquinolines, providing insights into the structural features that contribute to potency. nih.govsemanticscholar.org Such models could be applied to a library of virtual compounds derived from this compound to predict their activity and prioritize them for synthesis.
Molecular Docking: Docking studies can elucidate the binding interactions of designed compounds with their target enzymes, such as DNA gyrase. This allows for the optimization of substituents to maximize binding affinity and inhibitory activity. nih.gov
The future of antitubercular drug development involving the this compound scaffold will likely focus on:
Synthesis of Novel Derivatives: Creating libraries of compounds with diverse substituents at the 7-amino position to explore the SAR and identify lead candidates.
Dual-Targeting Agents: Designing hybrid molecules that inhibit both DNA gyrase and other essential mycobacterial targets to combat resistance. plos.org
Optimization of Pharmacokinetic Properties: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer drugs.
Q & A
Basic: What are the established synthetic routes for 3-Fluoroquinolin-7-amine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves cyclization of fluorinated aniline precursors or late-stage functionalization of quinoline scaffolds. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the amine group at the 7-position, while fluorination at the 3-position may employ electrophilic fluorinating agents (e.g., Selectfluor) or halogen-exchange reactions. Key variables include:
- Catalyst selection : Pd(dba)₂/BINAP systems (as used in analogous quinoline syntheses ) improve regioselectivity.
- Temperature control : Elevated temperatures (>100°C) may degrade sensitive intermediates, reducing purity.
- Purification : Column chromatography with gradients (e.g., CH₂Cl₂/MeOH) is critical for isolating high-purity products.
Reference: Synthesis protocols for related quinoline derivatives .
Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?
Answer:
- ¹H/¹³C NMR : Focus on distinguishing fluorine-induced splitting patterns (e.g., coupling constants for C-F adjacent protons) and amine proton signals (broad singlet at ~5–6 ppm in CDCl₃) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm deviation; isotopic patterns validate fluorine presence.
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95% required for biological assays).
Reference: Analytical workflows for quinoline analogs .
Advanced: How can structural modifications at the 3-fluoro and 7-amine positions enhance target selectivity in kinase inhibition studies?
Answer:
- Fluorine effects : The 3-fluoro group increases electronegativity, influencing π-π stacking with kinase ATP pockets. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzymatic assays.
- Amine functionalization : Acylation or alkylation of the 7-amine can modulate solubility and binding kinetics. For example, morpholine-propyl substituents (as in related quinazolines ) improve pharmacokinetics.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict steric/electronic interactions with residues like Lys48 in EGFR.
Reference: Structure-activity relationship (SAR) studies in kinase inhibitors .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Systematic review : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources .
- Meta-analysis : Statistically compare IC₅₀ values across cell lines (e.g., HCT-116 vs. HEK293) to identify cell-type-specific effects.
- Experimental replication : Control variables like solvent (DMSO concentration ≤0.1%) and incubation time to minimize assay variability.
Reference: Cochrane systematic review methodology .
Advanced: What mechanistic studies are recommended to elucidate the role of this compound in disrupting protein-protein interactions?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between the compound and target proteins (e.g., Bcl-2 family members).
- Fluorescence polarization : Monitor displacement of fluorescent probes in competitive binding assays.
- Molecular dynamics (MD) simulations : Analyze conformational changes in protein domains over 100-ns trajectories (AMBER or GROMACS).
Reference: Mechanistic strategies from kinase inhibitor research .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing/purification .
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent amine oxidation.
- Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste for incineration.
Reference: Safety guidelines for amine-containing compounds .
Basic: How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?
Answer:
- Contextualize anomalies : Discuss solvent effects (e.g., DMSO vs. CDCl₃ on amine proton shifts) and instrument calibration.
- Supplementary data : Include raw spectra and integration tables for peer review.
- Cross-validation : Compare with literature values for structurally analogous compounds (e.g., 7-aminoquinolines) .
Reference: Franklin Standards for clarity in data presentation .
Advanced: What strategies identify research gaps in the application of this compound in photodynamic therapy?
Answer:
- Bibliometric analysis : Use tools like VOSviewer to map keyword clusters (e.g., "quinoline photosensitizers" vs. "fluorophores") in PubMed/Scopus.
- In vitro screening : Assess singlet oxygen quantum yields (ΦΔ) using SOSG probes under UV/Vis irradiation.
- Collaborative review : Partner with material scientists to explore nanoparticle conjugation for targeted delivery.
Reference: Interdisciplinary research frameworks .
Advanced: How can this compound be integrated into cross-disciplinary studies (e.g., agrochemicals or materials science)?
Answer:
- Agrochemicals : Test fungicidal activity against Fusarium spp. via microbroth dilution assays (MIC₉₀ determination).
- Metal-organic frameworks (MOFs) : Functionalize MOF nodes via amine coordination for catalytic or sensing applications.
- Environmental impact : Conduct OECD 301D biodegradability tests to assess ecological risks.
Reference: Multi-domain applications of fluorinated amines .
Advanced: What experimental controls are critical for ensuring reproducibility in the synthesis of this compound?
Answer:
- Catalyst batch consistency : Pre-activate Pd catalysts under inert atmospheres to avoid variability.
- Reaction monitoring : Use TLC (silica, UV-active) or LC-MS to track intermediate formation.
- Negative controls : Run parallel reactions without fluorinating agents to confirm absence of byproducts.
Reference: Reproducibility protocols in organometallic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
